molecular formula C7H12ClN3OS B12108739 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride

Cat. No.: B12108739
M. Wt: 221.71 g/mol
InChI Key: IPBDJODHRXQABX-UHFFFAOYSA-N
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Description

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-amino-5-methylthiazole with propanoic acid derivatives. One common method involves the use of acid chlorides in the presence of a base such as triethylamine in a solvent like dioxane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-methylthiazole
  • 2-amino-4-methylthiazole
  • 2-amino-5-bromothiazole

Uniqueness

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group. This structural feature can influence its reactivity and biological activity, making it distinct from other thiazole derivatives .

Biological Activity

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride is a thiazole-based compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological effects, including anticancer, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₇H₁₂ClN₃OS
  • Molecular Weight: 221.71 g/mol
  • CAS Number: 1209588-09-9

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-amino-thiazole compounds exhibit significant anticancer properties. For instance, synthesized derivatives showed potent cytotoxicity against various cancer cell lines, including:

Cell Line GI (%)
NCI-H522 (lung cancer)31.7
HT29 (colon cancer)29.4
TK-10 (renal cancer)34.7

These compounds were evaluated using cell viability assays, indicating their potential as therapeutic agents in cancer treatment .

Antioxidant Activity

The antioxidant activity of this compound has been assessed through various assays, including the DPPH radical scavenging assay. The results indicated that certain derivatives significantly increased antioxidant enzyme activities in treated rat groups at doses of 50 and 100 mg/kg .

Key Findings:

  • Compounds demonstrated strong radical scavenging abilities.
  • Increased levels of antioxidant enzymes were observed in vivo.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies revealed that thiazole derivatives exhibited moderate to good antibacterial and antifungal activities against various microbial strains, including:

Microbial Strain Activity
E. coliModerate
S. aureusGood
A. nigerModerate
A. oryzaeGood

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives. For example, a study focused on the synthesis of 2-amino-thiazole derivatives containing oxadiazole moieties reported their enhanced antioxidant properties compared to their parent compounds .

Methodology

The synthesis typically involves:

  • Nucleophilic substitution reactions.
  • Cyclization processes to form the thiazole ring.
  • Subsequent modifications to introduce various functional groups.

Properties

Molecular Formula

C7H12ClN3OS

Molecular Weight

221.71 g/mol

IUPAC Name

2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride

InChI

InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H

InChI Key

IPBDJODHRXQABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)N.Cl

Origin of Product

United States

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